molecular formula C5H2BrF3N2S B2996283 5-Bromo-2-((trifluoromethyl)thio)pyrimidine CAS No. 2091632-09-4

5-Bromo-2-((trifluoromethyl)thio)pyrimidine

Cat. No. B2996283
CAS RN: 2091632-09-4
M. Wt: 259.04
InChI Key: HRSLSXKSIRFEIP-UHFFFAOYSA-N
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Description

5-Bromo-2-((trifluoromethyl)thio)pyrimidine is a chemical compound used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .


Synthesis Analysis

The synthesis of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, leading to the corresponding C-4 acid . It has also been used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine is C5H2BrF3N2 . Its average mass is 226.982 Da and its monoisotopic mass is 225.935333 Da .


Chemical Reactions Analysis

5-Bromo-2-((trifluoromethyl)thio)pyrimidine was used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors . The regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .


Physical And Chemical Properties Analysis

5-Bromo-2-((trifluoromethyl)thio)pyrimidine has a density of 1.8±0.1 g/cm3, a boiling point of 139.8±40.0 °C at 760 mmHg, and a vapor pressure of 7.9±0.2 mmHg at 25°C . It has a molar refractivity of 35.1±0.3 cm3, and its polar surface area is 26 Å2 .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include derivatives of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives, including 5-Bromo-2-((trifluoromethyl)thio)pyrimidine, are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Antifungal Applications

Pyrimidine derivatives, including those containing an amide moiety, have shown significant antifungal activity . Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% .

Synthesis of Active Molecules

Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridines . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Palladium-Catalyzed α-Arylation

5-Bromo-2-((trifluoromethyl)thio)pyrimidine can be used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Safety and Hazards

5-Bromo-2-((trifluoromethyl)thio)pyrimidine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2-(trifluoromethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2S/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSLSXKSIRFEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)SC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-((trifluoromethyl)thio)pyrimidine

CAS RN

2091632-09-4
Record name 5-bromo-2-[(trifluoromethyl)sulfanyl]pyrimidine
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